molecular formula C5HBrClN3 B1377222 6-Bromo-3-chloropyrazine-2-carbonitrile CAS No. 1257072-34-6

6-Bromo-3-chloropyrazine-2-carbonitrile

Cat. No.: B1377222
CAS No.: 1257072-34-6
M. Wt: 218.44 g/mol
InChI Key: FAOLIJWZYYNLRZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HBrClN3 and a molecular weight of 218.44 g/mol . It is a pyrazine derivative, characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyrazine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the treatment of malignant gliomas. It works by binding to the cyano group and reacting with the amino groups on proteins, leading to the crosslinking of these proteins and subsequent cell death . This compound interacts with various enzymes and proteins, including those involved in the regulation of cell growth and apoptosis. The nature of these interactions is primarily based on the formation of covalent bonds, which disrupt normal cellular functions and lead to the inhibition of tumor growth.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to be effective against a number of different types of cancer cells, including astrocytoma cells and malignant gliomas . This compound influences cell function by interfering with cell signaling pathways, altering gene expression, and disrupting cellular metabolism. Specifically, this compound induces apoptosis in cancer cells by promoting the activation of pro-apoptotic proteins and inhibiting anti-apoptotic proteins, thereby leading to programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the cyano group and reacts with the amino groups on proteins, leading to the crosslinking of these proteins and cell death . This compound also inhibits the activity of certain enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in the development of resistance in cancer cells, necessitating the use of higher doses or combination therapies to achieve the desired therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain minimum dose is required to achieve therapeutic efficacy, while doses above this threshold can lead to adverse effects. Careful dose optimization is therefore essential to maximize the therapeutic benefits of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its activation and detoxification. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to reactive intermediates that can interact with cellular macromolecules . These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in the metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and efficacy, with higher concentrations in target tissues leading to more pronounced therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication. Alternatively, it may localize to the cytoplasm, where it can interact with cytoplasmic proteins and enzymes involved in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloropyrazine-2-carbonitrile typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 3-chloropyrazine-2-carbonitrile with bromine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires careful temperature control to ensure the selective bromination at the desired position on the pyrazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-chloropyrazine-2-carbonitrile is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloropyridine-2-carbonitrile
  • 6-Bromo-3-chloropyrazine
  • 3-Chloropyrazine-2-carbonitrile

Uniqueness

6-Bromo-3-chloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and nitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

6-bromo-3-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClN3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOLIJWZYYNLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743850
Record name 6-Bromo-3-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257072-34-6
Record name 6-Bromo-3-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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